ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1177230-69-1) is a heterocyclic compound featuring a pyrazole core fused with a dihydropyrimidinone moiety. Its molecular formula is C₁₂H₁₅N₅O₃, with a molecular weight of 277.29 g/mol . The structure includes an ethyl ester group at the pyrazole’s 4-position and an amino group at the 5-position, while the dihydropyrimidinone substituent contributes additional hydrogen-bonding capabilities and steric bulk.
Properties
IUPAC Name |
ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-4-20-11(19)8-5-14-17(9(8)13)12-15-7(3)6(2)10(18)16-12/h5H,4,13H2,1-3H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSZTSZBRMIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=C(C(=O)N2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.27 g/mol. The structure features a pyrazole ring connected to a pyrimidine derivative, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds with similar structures demonstrated significant inhibition against E. coli and S. aureus .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have shown up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that ethyl 5-amino derivatives may also possess similar anti-inflammatory properties.
Anticancer Potential
Preliminary investigations into the anticancer activities of pyrazole derivatives indicate promising results. Ethyl 5-amino derivatives may interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . Specific analogs have been linked to enhanced activity against various cancer cell lines in vitro.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.
Case Studies
Several case studies have highlighted the biological relevance of pyrazole derivatives:
- Anti-inflammatory Effects : A study by Selvam et al. demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .
- Antibacterial Activity : Research conducted by Burguete et al. showed that specific pyrazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Studies : In a recent study on novel pyrimidine derivatives, compounds similar to ethyl 5-amino showed promising results in inhibiting tumor growth in various cancer models .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of dihydropyrimidine compounds, which include ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate, exhibit notable antitumor properties. Studies have shown that these compounds can enhance the cytotoxic effects of chemotherapeutic agents like Adriamycin against various cancer cell lines. For instance, a related compound demonstrated a significant increase in the accumulation of Adriamycin in multidrug-resistant cells, suggesting a potential role in overcoming drug resistance in cancer therapies .
Calcium Channel Modulation
Compounds similar to ethyl 5-amino derivatives have been investigated for their calcium channel blocking activities. These activities are crucial for developing treatments for cardiovascular diseases. The modulation of calcium channels can lead to reduced cardiac contractility and vasodilation, making such compounds potential candidates for antihypertensive therapies .
Agricultural Science
Pesticidal Properties
The structural features of ethyl 5-amino compounds suggest potential applications in agricultural chemistry as pesticides or herbicides. Research into similar dihydropyrimidine derivatives has shown efficacy against various pests and pathogens, indicating that this compound may also possess biological activity that could be harnessed for crop protection .
Biochemical Research
Enzyme Inhibition Studies
Ethyl 5-amino compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of enzymes linked to cancer metabolism, potentially leading to novel therapeutic strategies targeting tumor growth and proliferation .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a dihydropyrimidine analogue on multidrug-resistant cancer cell lines. The results indicated that the compound significantly enhanced the cytotoxicity of Adriamycin by inhibiting P-glycoprotein-mediated drug efflux, thus increasing drug accumulation within resistant cells .
Case Study 2: Calcium Channel Blockade
Another investigation focused on the calcium antagonistic properties of related compounds. The findings suggested that these compounds could effectively reduce intracellular calcium levels, leading to decreased vascular resistance and improved blood flow in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by substitutions at the pyrazole’s 4-position and modifications to the dihydropyrimidinone ring. Below is a detailed comparison with two closely related derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations
Functional Group Influence: The ethyl ester in the target compound enhances lipophilicity compared to the carbonitrile analog, which may improve membrane permeability in biological systems . The coumarin derivative (from ) exhibits fluorescence properties due to the coumarin moiety, making it suitable for imaging applications, unlike the non-fluorescent target compound .
Synthetic Versatility :
- The ethyl ester group in the target compound allows facile hydrolysis to a carboxylic acid, enabling further derivatization. In contrast, the carbonitrile analog’s stability limits its reactivity under mild conditions .
Biological Activity: Dihydropyrimidinone-containing analogs (e.g., the target compound and carbonitrile derivative) are associated with kinase inhibition and antimicrobial activity. The coumarin hybrid () shows enhanced antioxidant properties due to the coumarin scaffold .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves:
- Construction of the dihydropyrimidinone core via condensation reactions (often Biginelli-type or modified Biginelli-like multicomponent reactions).
- Formation of the pyrazole ring through cyclization involving hydrazine derivatives.
- Coupling of the pyrazole and pyrimidinone units through nucleophilic substitution or condensation.
- Introduction of the ethyl ester and amino substituents at specific positions via controlled functional group transformations.
Preparation of the Dihydropyrimidinone Core
The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl fragment is commonly synthesized through a Biginelli or Biginelli-like reaction, which is a three-component condensation involving:
- A β-keto ester (such as ethyl acetoacetate or derivatives),
- A urea or thiourea derivative,
- An aldehyde or modified carbonyl component.
This multicomponent reaction is catalyzed by acid or base under reflux or microwave conditions and yields 3,4-dihydropyrimidin-2(1H)-ones with high efficiency and atom economy.
- Modifications of the keto ester component (e.g., using diketones, β-keto amides) allow structural diversity of the dihydropyrimidinone core.
- Variations in the urea counterpart, such as O- or S-substituted isoureas, can improve reaction efficiency and selectivity.
- Post-modification of Biginelli adducts enables further functionalization, crucial for introducing desired substituents like methyl groups at positions 4 and 5 of the pyrimidinone ring.
Formation of the Pyrazole Ring and Coupling
The pyrazole ring bearing the 5-amino and 4-carboxylate substituents is typically constructed via:
- Condensation of hydrazine hydrate with appropriate β-keto esters or α,β-unsaturated carbonyl compounds to form 2-hydrazinylpyrimidin-4(1H)-ones as versatile intermediates.
- Subsequent cyclocondensation with 1,3-dicarbonyl compounds or aminocrotonitrile derivatives to form the pyrazole ring fused or linked to the pyrimidinone core.
For example, hydrazine hydrate reacts with 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates to yield 2-hydrazinylpyrimidinones, which upon further reaction with (Z)-3-aminocrotonitrile afford 5-aminopyrazolylpyrimidinone analogues structurally related to the target compound.
Specific Synthetic Route to Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Based on the literature and catalog data, a representative synthetic sequence includes:
| Step | Reaction | Reagents & Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Synthesis of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-one | Condensation of ethyl acetoacetate, urea, and acetaldehyde under acid catalysis (Biginelli reaction) | 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-one core |
| 2 | Methylation of thiol intermediate (if applicable) | Methyl iodide or methyl sulfate in basic medium | Methylated pyrimidinone derivative |
| 3 | Formation of 2-hydrazinylpyrimidin-4(1H)-one | Reaction with hydrazine hydrate in refluxing ethanol | 2-hydrazinylpyrimidinone intermediate |
| 4 | Cyclocondensation with ethyl β-keto ester or aminocrotonitrile | Heating in ethanol or acetic acid | Formation of pyrazole ring linked to pyrimidinone |
| 5 | Introduction of amino group at 5-position and esterification | Controlled reaction conditions to ensure amino substitution and ester group retention | Final product: ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate |
This route ensures regioselective formation of the pyrazole and pyrimidinone rings and the correct positioning of substituents.
Reaction Conditions and Optimization
- Solvents: Ethanol, acetic acid, and dichloromethane are commonly employed solvents depending on the step.
- Temperature: Reflux conditions (~78°C for ethanol) are typical for condensation and cyclization steps.
- Catalysts: Acid catalysts (e.g., HCl, p-toluenesulfonic acid) facilitate Biginelli condensation; bases may be used for methylation or nucleophilic substitution.
- Purity: Final products are purified by recrystallization or chromatography to achieve ≥95% purity.
Summary Table of Key Intermediates and Reactions
| Intermediate/Compound | Structure Feature | Preparation Method | Key Reagents | Notes |
|---|---|---|---|---|
| 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-one | Dihydropyrimidinone core | Biginelli reaction | Ethyl acetoacetate, urea, aldehyde | Acid-catalyzed condensation |
| 2-hydrazinylpyrimidin-4(1H)-one | Hydrazine-substituted pyrimidinone | Hydrazine hydrate reaction | Hydrazine hydrate, ethanol reflux | Intermediate for pyrazole ring formation |
| 5-aminopyrazolylpyrimidinone | Pyrazole fused to pyrimidinone | Cyclocondensation with aminocrotonitrile | Aminocrotonitrile, ethanol/acetic acid | Forms amino-substituted pyrazole ring |
| Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate | Target molecule | Multi-step synthesis | Combination of above steps | Purified to ≥95% |
Research Findings and Advances
- The use of hydrazine hydrate intermediates provides a versatile platform for generating diverse pyrazolylpyrimidinone derivatives, enabling structure-activity relationship (SAR) studies.
- Modifications of the keto ester and urea components in the Biginelli reaction have expanded the chemical space accessible for dihydropyrimidinone derivatives, improving yields and selectivity.
- Alternative synthetic routes involving Suzuki cross-coupling and Buchwald-Hartwig amination have been reported for related analogues, but the classical condensation and cyclization remain the most straightforward for this compound type.
- The synthesis is scalable and amenable to structural diversification, supporting its use as a building block in medicinal chemistry research.
Q & A
Q. How to integrate experimental data with computational feedback loops for reaction optimization?
- Methodological Answer : Implement ICReDD’s iterative workflow: (1) Computational screening identifies viable reaction paths, (2) High-throughput experiments validate predictions, (3) Machine learning algorithms refine models using experimental outliers. This closes the "design-test-learn" cycle, improving yield and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
